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Compound of Interest

Compound Name: Caramel

Cat. No.: B3029851

Technical Support Center: Caramel Formulations

This guide provides troubleshooting advice and frequently asked questions for researchers,
scientists, and drug development professionals working with caramel formulations, focusing on
the common issue of stickiness during food processing.

Frequently Asked Questions (FAQSs)
Q1: What are the primary causes of stickiness in caramel?

Al: Stickiness in caramel is a multifaceted issue influenced by both the bulk rheology and
surface characteristics of the product.[1] Key contributing factors include:

Excess Moisture: Higher moisture content can lead to a softer, stickier caramel by
decreasing its viscosity and glass transition temperature.[1][2]

 Ingredient Ratios: An imbalance in the ratio of sugars (sucrose to corn syrup) and the
presence of hydrocolloids can significantly impact texture. High levels of certain corn syrups
can increase stickiness.[3]

» High Humidity: Caramel is hygroscopic and can absorb moisture from the environment,
leading to a sticky surface.[4]

o Excessive Sugar Inversion: The breakdown of sucrose into fructose and glucose (inversion),
especially under acidic conditions or prolonged heating, can increase stickiness.[4]
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« Insufficient Fat Content: Fat provides lubrication and reduces the perception of stickiness.[3]

[4]15]

» Lack of Emulsifiers: Emulsifiers help to distribute fat evenly and can reduce the surface
energy of the caramel, thereby decreasing its adhesiveness.[1][6]

Q2: How does the type of corn syrup used affect caramel stickiness?

A2: The dextrose equivalence (DE) of the corn syrup is a critical factor.[1] Corn syrups with a
higher DE have a greater proportion of simple sugars, which can increase the hygroscopicity
and stickiness of the caramel. Conversely, using lower DE corn syrups can result in a harder,
less sticky caramel.[3][5] However, excessively low DE syrups might lead to a tougher texture.

[3]
Q3: What is the role of fats and emulsifiers in reducing stickiness?
A3: Fats and emulsifiers work synergistically to mitigate stickiness.

o Fats (e.g., butter, vegetable oils): Fat globules physically disrupt the continuous sugar phase
on the caramel's surface, providing lubrication and a smoother mouthfeel.[3] A minimum of
8-10% fat is often recommended to see a significant reduction in stickiness.[4][5]

o Emulsifiers (e.g., lecithin, mono- and diglycerides): These surface-active molecules reduce
the surface energy of the caramel, which in turn decreases its adhesive force against
contact surfaces like packaging or teeth.[1] Mono- and diglycerides, used at concentrations
of 1-2%, have been shown to be effective anti-sticking agents.[1][5]

Q4: Can processing temperatures be adjusted to control stickiness?

A4: Yes, the final cooking temperature is a critical control point. A higher cooking temperature
drives off more moisture, resulting in a lower final moisture content and a harder, less sticky
caramel.[4][5] Even a slight increase of one or two degrees can make a noticeable difference
in texture.[4] It is crucial to use an accurate thermometer to monitor this.[7][8]

Troubleshooting Guide: Common Stickiness Issues
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Problem

Potential Cause(s)

Recommended Solution(s)

Caramel is sticky and soft at

room temperature.

1. Final cook temperature was
too low.[4] 2. Excessive
moisture in the formulation.[1]
3. High humidity in the
processing or storage

environment.[4]

1. Increase the final cooking
temperature by 1-2°C
increments to achieve the
desired firmness.[4] 2. Reduce
the initial water content or
increase cooking time. 3.
Control the relative humidity of
the environment to 40-50%.[4]

Caramel sticks to packaging

material.

1. High surface adhesion of
the caramel. 2. Insufficient fat
or emulsifier content.[1][5] 3.
Inappropriate packaging

material.

1. Incorporate an effective
emulsifier like mono- and
diglycerides (>1%) to reduce
surface energy.[1] 2. Increase
the fat content in the
formulation.[5] 3. Consider
using anti-stick wrapping
papers or a dusting of

powdered sugar.

Caramel becomes sticky over
its shelf life.

1. Moisture absorption from the
atmosphere (hygroscopicity).
[4] 2. Sugar crystallization

(graining) issues.[5]

1. Ensure the product is stored
in airtight containers in a low-
humidity environment.[4] 2.
Optimize the ratio of sucrose to
corn syrup solids to prevent
graining.[5]

Caramel has a tough, yet

sticky texture.

1. Use of very low DE corn
syrup.[3] 2. Excessive sugar

inversion.[4]

1. Blend with a higher DE corn
syrup to achieve a balanced
texture. 2. Check the pH of the
premix; it should be neutral
(6.8-7.0). Avoid extended
cooking times, especially with

acidic ingredients.[4]
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Key Formulation Parameters for Stickiness

Reduction

Target Range /

Parameter _ Rationale Reference(s)
Recommendation
Provides lubrication
Fat Content Minimum 8-10% and reduces surface [41[5]

adhesion.

Mono- & Diglycerides

1.0-2.0%

Act as anti-sticking
agents by reducing

surface energy.

[1]5]

Milk Protein Solids

Minimum 3.7%

Contributes to texture
and body, helping to
balance stickiness.

[4]

Final Moisture

Directly impacts

firmness; lower

6-12% _ [3]
Content moisture leads to less
stickiness.
) Minimizes moisture
Environmental )
o 40 - 50% RH absorption by the [4]
Humidity .
finished product.
A neutral pH helps to
Premix pH 6.8-7.0 control the rate of [4]

sugar inversion.

Experimental Protocols

Methodology: Instrumental Stickiness/Adhesion Test

This protocol outlines a common method for quantifying the stickiness of caramel using a

texture analyzer.

Objective: To measure the adhesive force required to separate a probe from the surface of a

caramel sample.
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Equipment:

Texture Analyzer (e.g., Stable Micro Systems TA.XTplus)

Cylindrical or spherical probe (stainless steel or acrylic)

Sample holder/container

Temperature-controlled chamber (optional, but recommended)

Procedure:

o Sample Preparation: Prepare caramel samples and pour them into the sample holders to a
uniform depth. Allow the samples to cool and equilibrate to a standardized temperature (e.g.,
25°C) for a consistent period.

e Instrument Setup:

o Attach the selected probe to the texture analyzer's load cell.

o Calibrate the probe height by lowering it to the surface of the sample.

o Test Parameters (Example):

o

Pre-Test Speed: 2.0 mm/s

o Test Speed: 1.0 mm/s

o Post-Test Speed: 10.0 mm/s

o Target Force/Distance: Apply a defined force (e.g., 500g) or compress to a specific
distance (e.g., 2mm) into the sample.

o Hold Time: Maintain contact with the sample for a set duration (e.g., 5 seconds) to allow a
bond to form.

o Execution: Initiate the test. The probe will approach the sample, compress it, hold for the
specified time, and then withdraw.
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« Data Analysis: The primary data point is the peak negative force recorded as the probe
withdraws from the sample. This value represents the stickiness or work of adhesion. The
area under the negative curve can also be calculated to represent the total work of adhesion.

[2]

Visualizations
Formulation
Moisture Content Increases
decreases
Emulsifiers (e.g., MDG) decreases

high DE increases

imbalance increases Caramel Stickiness

Sucrose:Syrup Ratio

i

higher temp decreases

Processing & Environment

increases
Cook Temperature

Vil gyl [ low pH increases inversion

[

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.stablemicrosystems.com/properties/stickiness-adhesiveness/
https://www.benchchem.com/product/b3029851?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Caption: Key factors from formulation and processing that influence caramel stickiness.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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